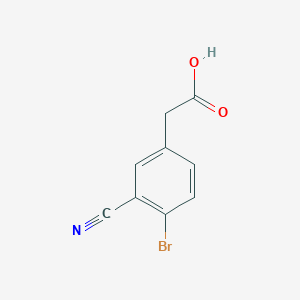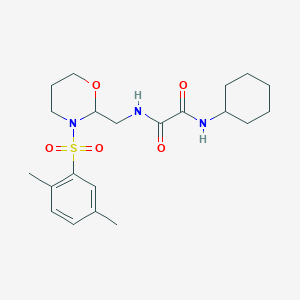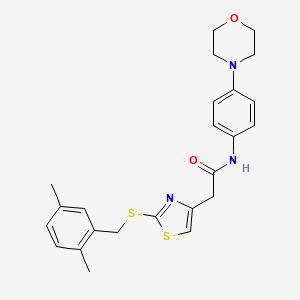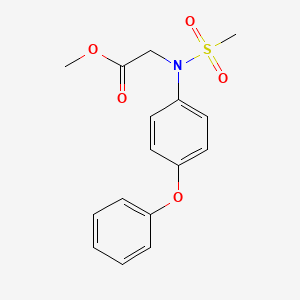
2-((3-Phenyl-1H-indol-2-yl)carbonyl)-N-(3-(trifluoromethyl)phenyl)-1-hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Phenyl-1H-indol-2-yl)carbonyl)-N-(3-(trifluoromethyl)phenyl)-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C23H17F3N4OS and its molecular weight is 454.47. The purity is usually 95%.
BenchChem offers high-quality 2-((3-Phenyl-1H-indol-2-yl)carbonyl)-N-(3-(trifluoromethyl)phenyl)-1-hydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-Phenyl-1H-indol-2-yl)carbonyl)-N-(3-(trifluoromethyl)phenyl)-1-hydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Coordination Compounds and Anticancer Applications
Hydrazinecarbothioamide derivatives have been used to synthesize coordination compounds with metals such as copper and nickel. These compounds act as bridging ligands and have shown potential in inhibiting the growth and propagation of myeloid human leukemia HL-60 cancer cells at micromolar concentrations, indicating their potential application in anticancer research (Pakhontsu et al., 2014).
Fluorescent Probes for Metal Ions
Research has identified hydrazinecarbothioamide derivatives as effective fluorescent sensors for detecting Fe(III) ions in aqueous solutions. These compounds exhibit selective fluorescence changes upon binding to Fe(III), making them useful tools for environmental and biological studies (Marenco et al., 2012).
Antioxidant Activity Evaluation
New compounds from the hydrazinecarbothioamide class have been synthesized and evaluated for their antioxidant activities. Some derivatives demonstrated excellent antioxidant properties using the DPPH method, suggesting their utility in studying oxidative stress-related diseases and in developing antioxidant therapies (Bărbuceanu et al., 2014).
Photochromic Properties
Hydrazinecarbothioamide derivatives containing the indole group have been found to exhibit reversible photochromic properties in both solid and solution states. These unique photochromic systems, based on intermolecular proton transfer, open up new avenues for developing photo-responsive materials and studying photo-induced chemical processes (Che et al., 2019).
Selective Determination of Bioactive Compounds
The modification of carbon nanotube paste electrodes with hydrazinecarbothioamide derivatives has been explored for the electrochemical detection of epinephrine, showing strong catalytic function and high selectivity. This approach could lead to the development of sensitive and selective sensors for biologically important molecules (Beitollahi et al., 2008).
Propriétés
IUPAC Name |
1-[(3-phenyl-1H-indole-2-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4OS/c24-23(25,26)15-9-6-10-16(13-15)27-22(32)30-29-21(31)20-19(14-7-2-1-3-8-14)17-11-4-5-12-18(17)28-20/h1-13,28H,(H,29,31)(H2,27,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGKGBQCQCFFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)NNC(=S)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Phenyl-1H-indol-2-yl)carbonyl)-N-(3-(trifluoromethyl)phenyl)-1-hydrazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,4-dimethylphenyl)-5-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyrrolidine-3-carboxamide](/img/structure/B2873803.png)
![2-Methoxy-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzamide](/img/structure/B2873804.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2873805.png)
![[1-[(1-cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] (E)-3-(3-ethoxy-4-propoxyphenyl)prop-2-enoate](/img/structure/B2873806.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2873808.png)
![N-(4-chlorophenyl)-3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole-1-carboxamide](/img/structure/B2873809.png)



![{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}amine](/img/structure/B2873817.png)
![N-[4-(benzyloxy)phenyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2873818.png)
